molecular formula C4H5N5 B114932 1,5-diamino-1H-imidazole-4-carbonitrile CAS No. 141563-06-6

1,5-diamino-1H-imidazole-4-carbonitrile

Cat. No.: B114932
CAS No.: 141563-06-6
M. Wt: 123.12 g/mol
InChI Key: ICCPRBNZPFLELO-UHFFFAOYSA-N
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Description

Significance within Imidazole (B134444) Chemistry and Heterocyclic Systems Research

The imidazole ring is a fundamental structural motif in chemistry and biology. wikipedia.org It is a five-membered heterocyclic aromatic ring containing two non-adjacent nitrogen atoms. ontosight.ai This core structure is present in essential biological molecules, including the amino acid histidine and the hormone histamine. wikipedia.org When fused to a pyrimidine (B1678525) ring, the imidazole system forms purine (B94841), one of the most crucial and widely occurring nitrogen-containing heterocycles in nature, forming the backbone of nucleobases in DNA and RNA. wikipedia.orgnews-medical.net

Within this important class of compounds, 1,5-diamino-1H-imidazole-4-carbonitrile stands out due to its specific substitutions. The presence of amino and nitrile groups provides multiple reactive sites, making it a valuable synthon, or building block, in heterocyclic chemistry. ontosight.ainih.gov Researchers utilize these reactive sites to construct a wide array of more complex heterocyclic systems, leveraging the inherent chemical properties of the imidazole core. The imidazole scaffold serves as a key building block in drug design and discovery, and its derivatives are synthesized for a wide range of potential applications. researchgate.net

Role as a Key Intermediate in Organic Synthesis and Materials Science Precursors

The unique chemical architecture of this compound and its analogues makes them pivotal intermediates in the synthesis of diverse and valuable compounds. Their utility spans from the creation of biologically significant molecules to the development of advanced functional materials.

In Organic Synthesis:

A primary application of amino-imidazole carbonitrile derivatives is in the synthesis of purines and related fused heterocyclic systems. researchgate.netresearchgate.net The imidazole ring of the compound acts as a pre-formed part of the final purine structure. The second ring, a pyrimidine, is constructed onto this imidazole scaffold through cyclization reactions with simple one-carbon (C-1) reagents. nih.govrsc.org This strategy allows for the creation of a diverse library of purine analogues by varying the C-1 donor. nih.gov For instance, reacting amino-imidazole carbonitrile synthons with formic acid can yield 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones. nih.govrsc.org This versatility makes it a cornerstone intermediate in synthetic organic chemistry for accessing complex nitrogen-containing heterocycles. researchgate.netmdpi.com Beyond purines, these intermediates are also used to synthesize other fused systems like imidazo[1,5-a]pyrazines, further highlighting their broad utility. nih.gov

C-1 Reagent Resulting Purine Analogue
Formic Acid8,9-disubstituted-6,9-dihydro-1H-purin-6-ones nih.govrsc.org
UreaDi-amino purines nih.gov
GuanidineDi-amino purines nih.gov

As Materials Science Precursors:

The imidazole framework is also integral to the design of novel functional materials with specific photophysical properties. nih.govresearchgate.net By incorporating the imidazole core into larger molecular architectures, scientists can develop advanced materials, particularly in the field of fluorophores. nih.govresearchgate.net Derivatives have been synthesized that exhibit strong fluorescence in both solution and solid states. nih.govresearchgate.net The strategic modification of the imidazole structure allows for the fine-tuning of these properties, leading to the creation of "smart" materials. researchgate.net These materials can exhibit phenomena such as halochromism (color change in response to acidity) and reversible fluorescence photoswitching, where the emission of light can be turned on and off by external light stimuli. nih.gov This makes imidazole derivatives, including those derived from this compound, valuable precursors for designing sensors, molecular switches, and other photoactive devices. nih.govresearchgate.net

Material Type Key Property Potential Application
Imidazole-based FluorophoresStrong solid-state fluorescence nih.govresearchgate.netOrganic Light-Emitting Diodes (OLEDs)
Halochromic MaterialsFluorescence switching with acid nih.govpH Sensors
Photoswitching MaterialsReversible light-induced fluorescence nih.govMolecular Switches, Data Storage

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-diaminoimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5/c5-1-3-4(6)9(7)2-8-3/h2H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCPRBNZPFLELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576456
Record name 1,5-Diamino-1H-imidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141563-06-6
Record name 1,5-Diamino-1H-imidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comprehensive Structural Elucidation and Conformational Analysis of 1,5 Diamino 1h Imidazole 4 Carbonitrile

Single-Crystal X-ray Diffraction Studies of Solid-State Architecture

Specific single-crystal X-ray diffraction data for 1,5-diamino-1H-imidazole-4-carbonitrile is not readily found in the surveyed literature. However, analysis of analogous imidazole (B134444) structures allows for a theoretical projection of its solid-state architecture.

The molecular structure of this compound, featuring amino groups, a nitrile group, and the imidazole ring, suggests that its crystal packing would be heavily influenced by a network of intermolecular interactions.

Hydrogen Bonding: The presence of two amino groups and the imidazole ring provides multiple donors and acceptors for hydrogen bonds. It is anticipated that strong N-H···N hydrogen bonds would be a dominant feature, linking molecules into chains or more complex three-dimensional networks. The nitrile nitrogen atom could also act as a hydrogen bond acceptor.

Without experimental crystallographic data, precise bond lengths and angles for this compound cannot be provided. However, based on data from similar imidazole-carbonitrile compounds, the following characteristics can be expected:

The imidazole ring is expected to be essentially planar.

The C≡N bond length of the nitrile group would be in the typical range for cyano groups.

The bond lengths and angles within the imidazole ring would be consistent with its aromatic character.

A theoretical data table of expected bond parameters is presented below, derived from computational models and data from analogous structures.

ParameterExpected Value Range
C-C (ring)1.35 - 1.39 Å
C-N (ring)1.32 - 1.38 Å
N-N (ring)1.37 - 1.40 Å
C-NH₂ (exocyclic)1.34 - 1.38 Å
C-CN (exocyclic)1.42 - 1.46 Å
C≡N (nitrile)1.14 - 1.16 Å
∠C-N-C (ring)107 - 110°
∠N-C-N (ring)110 - 113°
∠C-C-N (ring)105 - 108°

Note: These are generalized, expected values and require experimental validation.

Spectroscopic Characterization for Structural Confirmation

While a complete set of experimental spectra for this compound is not available, the expected spectroscopic features can be predicted based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Signals corresponding to the protons of the two amino groups and the imidazole ring proton would be expected. The chemical shifts of the NH₂ protons can be broad and their position dependent on solvent and concentration.

¹³C NMR: Resonances for the carbon atoms of the imidazole ring and the nitrile carbon would be observed. The nitrile carbon typically appears in the 115-125 ppm range.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

N-H stretching: The amino groups would exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region.

C≡N stretching: A sharp, intense absorption band for the nitrile group is expected around 2220-2260 cm⁻¹.

C=N and C=C stretching: Vibrations from the imidazole ring would appear in the 1500-1650 cm⁻¹ region.

N-H bending: The amino groups would also show a bending vibration around 1600 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (123.12 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as HCN or NH₃.

Isomerism and Tautomerism Investigations

The structure of this compound allows for the existence of tautomers. Tautomerism in imidazole derivatives is a well-documented phenomenon. For this compound, prototropic tautomerism involving the migration of a proton between the nitrogen atoms of the imidazole ring and the exocyclic amino groups is possible.

Theoretical studies on related amino-imidazole-carbonitrile systems have compared the stability of different tautomers. For example, the relative stability of 4-amino-1H-imidazole-5-carbonitrile and 5-amino-1H-imidazole-4-carbonitrile has been investigated computationally. These studies often indicate that the specific substitution pattern and the potential for intramolecular hydrogen bonding can influence which tautomer is more stable. Without specific experimental or computational studies on this compound, the predominant tautomeric form in different phases remains a subject for further investigation.

Chemical Reactivity and Derivatization Pathways of 1,5 Diamino 1h Imidazole 4 Carbonitrile

Reactions of the Amino and Carbonitrile Functionalities

The amino and carbonitrile groups on the 1,5-diamino-1H-imidazole-4-carbonitrile ring are the primary sites of its chemical reactivity. These functionalities can undergo a variety of reactions, including cyclizations, nucleophilic additions, and substitutions, leading to the formation of complex molecular architectures.

Cyclization Reactions to Form Fused Heterocyclic Systems

The strategic positioning of the amino and carbonitrile groups in this compound facilitates intramolecular and intermolecular cyclization reactions, yielding a range of fused heterocyclic systems. These reactions are fundamental in constructing complex molecules with potential biological activity.

One of the most notable applications of this compound is in the synthesis of pyrazolo[1,5-a] nih.govclockss.orgontosight.aitriazine derivatives. This heterocyclic system is a bioisostere of purine (B94841) and has garnered significant interest for its therapeutic potential. researchgate.net The synthesis often involves the annulation of a 1,3,5-triazine (B166579) ring onto the imidazole (B134444) scaffold of this compound. nih.govclockss.org This approach is a versatile and frequently utilized route for constructing the pyrazolo[1,5-a] nih.govclockss.orgontosight.aitriazine ring system. clockss.org Various reagents can be used to introduce the necessary carbon and nitrogen atoms to complete the triazine ring. clockss.org

For instance, reaction with one-carbon di-electrophiles, such as orthoesters or carboxylic anhydrides, can lead to the formation of substituted pyrazolo[1,5-a] nih.govclockss.orgontosight.aitriazines. researchgate.net The reaction of this compound with formic acid can also be employed to generate 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones. nih.gov

The versatility of this compound extends to the synthesis of other fused systems as well. For example, it can serve as a precursor for pyrazolo[3,4-d] nih.govclockss.orgresearchgate.nettriazines. beilstein-archives.org The synthesis of these compounds can be achieved through diazotization of the amino group followed by cyclization. beilstein-archives.org

Table 1: Examples of Fused Heterocyclic Systems from this compound

Reagent(s) Fused Heterocyclic System Reference(s)
Orthoesters, Carboxylic Anhydrides Pyrazolo[1,5-a] nih.govclockss.orgontosight.aitriazines researchgate.net
Formic Acid 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones nih.gov

Nucleophilic Additions and Substitutions

The amino groups of this compound are nucleophilic and can participate in addition and substitution reactions. ontosight.ai These reactions allow for the introduction of various substituents onto the imidazole ring, further diversifying its chemical space.

The amino groups can react with electrophiles in nucleophilic substitution reactions. ontosight.ai For instance, they can be acylated by reacting with acid chlorides or anhydrides.

The carbonitrile group can also undergo nucleophilic attack. For example, the closure of the imidazole ring during some synthetic routes proceeds via the nucleophilic addition of an amino group to an imino-ether intermediate. nih.gov

Formation of Schiff Bases and Related Amide Derivatives

The amino groups of this compound can react with aldehydes and ketones to form Schiff bases (imines). This reaction is a common method for introducing new carbon-nitrogen double bonds and extending the molecular framework. Schiff bases derived from imidazole derivatives are known to coordinate with metal ions. maynoothuniversity.ie

Furthermore, the amino groups can react with carboxylic acids and their derivatives, such as acid chlorides, to form amide linkages. researchgate.netderpharmachemica.com The formation of amides is a fundamental transformation in organic synthesis and is crucial for building complex molecules, including peptides and peptidomimetics. The carboxamide group is a common feature in over 25% of known drugs due to its stability and hydrogen-bonding capabilities. derpharmachemica.com The synthesis of amide derivatives of imidazole has been explored for various applications, including the development of inhibitors for enzymes like activin receptor-like kinase 5 (ALK5). nih.gov

Table 2: Formation of Schiff Bases and Amides

Reactant Functional Group Formed Product Class Reference(s)
Aldehyde/Ketone Imine (-C=N-) Schiff Base maynoothuniversity.ie

Coordination Chemistry: Ligand Behavior with Metal Centers

The nitrogen atoms of the imidazole ring and the amino groups, as well as the nitrogen of the carbonitrile group, in this compound can act as donor atoms, allowing the molecule to function as a ligand in coordination complexes with various metal centers. Imidazole and its derivatives are well-known for their ability to form stable complexes with a wide range of metal ions. azjournalbar.combohrium.comresearchgate.net

The coordination of imidazole-based ligands to metal ions can lead to the formation of complexes with interesting structural and electronic properties. For example, imidazole derivatives have been used to synthesize complexes with transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II). nih.gov The resulting complexes can exhibit various geometries, including octahedral and tetrahedral, depending on the metal ion and the ligand. researchgate.netresearchgate.net

The coordination behavior of imidazole ligands is influenced by the substituents on the imidazole ring. The amino and carbonitrile groups in this compound can influence the electronic properties of the imidazole ring and, consequently, its coordination to metal centers. The study of such metal complexes is an active area of research, with potential applications in catalysis, materials science, and bioinorganic chemistry. mdpi.com

Table 3: Potential Coordination Sites and Metal Interactions

Potential Donor Atom(s) Metal Ion Examples Potential Geometries Reference(s)

Theoretical and Computational Investigations of 1,5 Diamino 1h Imidazole 4 Carbonitrile

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Theoretical studies, including quantum chemical calculations, have been instrumental in understanding the properties of imidazole (B134444) derivatives. researchgate.net Such computational approaches provide insights into molecular structure, stability, and reactivity that are often difficult to obtain through experimental means alone. For imidazole-carbonitrile compounds, these studies have explored aspects like isomerism and tautomerism. researchgate.net

Molecular Orbital (MO) theory is a fundamental framework for understanding the electronic structure of molecules. utah.edubrsnc.in In this theory, atomic orbitals combine to form molecular orbitals that extend over the entire molecule. brsnc.in These molecular orbitals are classified as either bonding or antibonding. pressbooks.pub Electrons in bonding orbitals stabilize the molecule, while electrons in antibonding orbitals destabilize it. pressbooks.pub The distribution of electrons within these orbitals determines the molecule's chemical properties and stability. utah.edu

The stability of a molecule can be estimated by calculating its bond order, which is determined by the number of electrons in bonding and antibonding orbitals. youtube.comlibretexts.org A higher bond order generally corresponds to a more stable bond. youtube.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO's energy level indicates the molecule's susceptibility to electrophilic attack, while the LUMO's energy relates to its susceptibility to nucleophilic attack. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for assessing chemical reactivity and stability. nih.gov

Table 1: Key Concepts in Molecular Orbital Theory

Concept Description Significance
Bonding Orbital A molecular orbital where electron density is concentrated between the nuclei, leading to stabilization. Contributes to bond formation and molecular stability. pressbooks.pub
Antibonding Orbital A molecular orbital with a node between the nuclei, leading to destabilization. Opposes bond formation; occupation weakens the bond. pressbooks.pub
HOMO Highest Occupied Molecular Orbital; the outermost orbital containing electrons. Indicates the ability to donate electrons; susceptible to electrophilic attack. nih.gov
LUMO Lowest Unoccupied Molecular Orbital; the innermost orbital without electrons. Indicates the ability to accept electrons; susceptible to nucleophilic attack. nih.gov

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower stability. nih.gov |

Molecular Electrostatic Potential (MESP) is a valuable tool for predicting a molecule's reactive sites. nih.gov It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov Electron-rich areas are prone to electrophilic attack, while electron-poor areas are susceptible to nucleophilic attack. nih.govnih.gov

In studies of imidazole derivatives, MESP analysis helps to pinpoint the most reactive parts of the molecule. nih.govorientjchem.org For instance, the analysis can reveal the nucleophilicity of specific nitrogen atoms within the imidazole ring or the electrophilicity of hydrogen atoms, which can be influenced by external factors like electric fields. nih.gov Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), such as the electrophilicity index (ω), can also quantify the reactivity. A higher electrophilicity index suggests the compound is a strong electrophile. nih.gov

Mechanistic Studies of Reaction Pathways

The synthesis of imidazole derivatives can proceed through various reaction pathways. Mechanistic studies propose that the formation of the imidazole ring often involves the condensation of precursor molecules. researchgate.net For example, one common pathway is the Radziszewski reaction, which involves the condensation of an α-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. researchgate.net

Other proposed mechanisms for forming the imidazole core include:

The reaction of excess amine with enones, which can proceed via the formation of an iminium salt followed by intramolecular cyclization. rsc.org

A four-component reaction involving an aldehyde and a dicarbonyl compound to form an enone intermediate, which then reacts with an N-hydroxy-imidamide, followed by cyclodehydration. rsc.org

Acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives, which involves intramolecular cyclization and ring opening. mdpi.com

These pathways highlight the versatility of synthetic strategies for accessing the imidazole scaffold, with the specific mechanism often depending on the starting materials and reaction conditions. rsc.orgnih.gov

Photochemical Pathways and Photostability Mechanisms

Certain imidazole derivatives, such as 4-aminoimidazole-5-carbonitrile (AICN), exhibit significant photostability, meaning they are resistant to degradation by UV light. rsc.orgresearchgate.net This property is crucial in contexts like prebiotic chemistry, where accumulation of key molecular building blocks is necessary. researchgate.net

Computational studies using multi-reference quantum-chemical calculations have been employed to elucidate the mechanisms behind this photostability. rsc.orgresearchgate.net For AICN in the gas phase, two primary non-radiative decay channels have been identified that efficiently dissipate the energy from UV radiation:

N–H Bond Stretching: Excitation to a ππ* state is followed by a transition to a dissociative ¹πσ* state along the N-H stretching coordinate, leading to a conical intersection with the ground state (S₀). This provides a rapid pathway for the molecule to return to its original state without undergoing a chemical reaction. rsc.orgresearchgate.net

Ring-Puckering: This mechanism involves out-of-plane deformations of the imidazole ring, which also leads to a conical intersection with the ground state, facilitating fast internal conversion. rsc.orgresearchgate.net

In aqueous environments, the solvent plays a critical role. Calculations on AICN–water clusters show that upon excitation, an electron can be transferred from the chromophore to the solvent. This is followed by a proton relay mechanism, where a proton is transferred from the molecule to an adjacent water molecule, forming H₃O⁺, and then to a second water molecule. This electron-driven proton relay creates a conical intersection that deactivates the excited state, contributing to the molecule's photostability in water. rsc.orgresearchgate.net

Tautomeric Equilibrium and Isomerization Energies

Tautomerism is a key feature of many imidazole derivatives, where isomers exist in dynamic equilibrium through proton transfer. nih.gov The relative stability of different tautomers can be influenced by substituent effects and the surrounding environment (e.g., solvent). nih.govresearchgate.net

For 4-aminoimidazole-5-carbonitrile (AICN), theoretical studies have investigated the equilibrium between its tautomeric forms, such as the 1H and 3H tautomers (using the numbering for the parent imidazole ring). researchgate.net The relative energies of these tautomers are crucial for understanding their population distribution and reactivity. Computational models, such as DFT, are used to calculate the Gibbs free energies of the different forms to predict their relative stability. nih.govresearchgate.net For example, in one study on a different imidazole system, the keto form was found to be the most stable, with the cis-enol form being about 1 kcal/mol higher in energy. researchgate.netscilit.com Such small energy differences indicate that multiple tautomers can coexist in equilibrium. researchgate.net

Table 2: Investigated Tautomers of an Imidazole System

Tautomeric Form Relative Gibbs Free Energy (kcal/mol) Stability Rank
Keto Form 0.0 1 (Most Stable)
Cis-Enol Form ~1.0 2
Trans-Enol Form Significantly Higher 3 (Least Stable)

Note: Data is illustrative based on a study of 4,5-dimethyl-2-(2′-hydroxyphenyl)imidazole and may not represent the exact values for the title compound. researchgate.netscilit.com

The tautomeric equilibrium can be precisely controlled by the electronic nature of substituents on the molecule. nih.gov Strong electron-donating groups and electron-withdrawing groups can shift the equilibrium towards one tautomer over another. nih.gov

Applications and Potential in Advanced Materials Science

Non-linear Optical (NLO) Properties and Dipole Moment Considerations

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in frequency conversion, optical switching, and data storage. The NLO response of a material is fundamentally linked to its molecular structure, particularly the presence of a significant dipole moment and molecular hyperpolarizability. Organic molecules with donor-π-acceptor (D-π-A) frameworks are promising candidates for NLO materials.

In the case of 1,5-diamino-1H-imidazole-4-carbonitrile, the amino groups (-NH2) act as strong electron donors, while the nitrile group (-C≡N) serves as an effective electron acceptor. The imidazole (B134444) ring itself can participate in the π-conjugated system that facilitates intramolecular charge transfer (ICT) from the donor to the acceptor groups. This ICT is a key mechanism for generating large NLO responses.

Theoretical studies using methods like Density Functional Theory (DFT) are often employed to predict the NLO properties of novel compounds. niscpr.res.in For molecules with potential NLO activity, key parameters such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) are calculated. researchgate.netnih.gov A large value for the first-order hyperpolarizability is a primary indicator of a strong second-order NLO response. nih.gov The imidazole ring is known to be highly polar, which can contribute to a larger ground-state dipole moment, a desirable feature for enhancing NLO properties. niscpr.res.in

While specific experimental data on the NLO properties of this compound are not extensively reported, theoretical calculations on similar imidazole derivatives suggest that this class of compounds is promising. niscpr.res.in The magnitude of the dipole moment, polarizability, and hyperpolarizability are critical factors in designing materials with superior NLO performance. researchgate.net The strategic arrangement of donor and acceptor groups on the imidazole scaffold in this compound provides a strong foundation for significant NLO activity.

Table 1: Key Molecular Properties for NLO Applications

Property Significance in NLO Relevance to this compound
Dipole Moment (μ) A large ground-state dipole moment can enhance the NLO response. The polar imidazole ring and asymmetric substitution with amino and nitrile groups suggest a significant dipole moment.
Polarizability (α) Represents the ease with which the electron cloud can be distorted by an electric field. The presence of a π-conjugated system and polarizable amino and nitrile groups contributes to its polarizability.

| First Hyperpolarizability (β) | A direct measure of the second-order NLO activity of a molecule. | The donor-acceptor structure is expected to lead to a large β value, indicating potential for second-harmonic generation. |

Development of High-Nitrogen Energetic Materials from Related Scaffolds

High-nitrogen compounds are a cornerstone in the development of advanced energetic materials. rsc.org The high concentration of nitrogen-nitrogen and carbon-nitrogen bonds results in large positive heats of formation. Upon decomposition, these compounds release a significant amount of energy, primarily forming the highly stable dinitrogen (N₂) gas, which is also an environmentally benign byproduct. uni-muenchen.de

This compound, with a molecular formula of C₄H₅N₅, possesses a high nitrogen content. americanelements.com This makes its scaffold a promising starting point for the synthesis of new high-energy density materials (HEDMs). nih.gov The imidazole ring is a common structural motif in many stable energetic compounds. The presence of amino groups offers sites for further chemical modification, such as nitration, to introduce explosophoric nitro groups (-NO₂) and increase the oxygen balance and energetic performance.

Research into energetic materials often focuses on achieving a balance between high performance (e.g., detonation velocity and pressure) and low sensitivity to external stimuli like impact and friction. researchgate.net Nitrogen-rich heterocycles are known to often provide good thermal stability. uni-muenchen.de While this specific compound may not be a primary explosive itself, its derivatives could be tailored for various applications. The synthesis of azo-linked high-nitrogen energetic materials, for instance, has been a subject of recent research, and the amino groups on the imidazole ring could potentially be used to form such linkages. rsc.org

Role in the Synthesis of Dyes and Functional Materials

The chemical structure of this compound makes it a versatile precursor in the synthesis of various organic functional materials, including dyes and pigments. The imidazole ring is a key component in many biologically and industrially important molecules. ijcce.ac.ir

The presence of two primary amino groups and a nitrile group allows for a wide range of chemical transformations. These functional groups are chromophoric and auxochromic, which are essential for color in dye molecules. The amino groups can be diazotized and coupled with other aromatic compounds to produce a vast array of azo dyes, which constitute the largest class of commercial colorants. The nitrile group can also be hydrolyzed, reduced, or converted to other functional groups, further expanding the synthetic possibilities.

The imidazole core itself is found in the structure of various functional materials. mdpi.com For instance, imidazole derivatives are used in the development of corrosion inhibitors, pharmaceuticals, and as ligands in catalysis. The ability to readily functionalize this compound allows for its incorporation into larger polymeric structures or for its use as a building block in the synthesis of complex heterocyclic systems with tailored electronic and optical properties.

Potential in Proton Exchange Membranes Research

Proton exchange membranes (PEMs) are a critical component of fuel cells, facilitating the transport of protons from the anode to the cathode. Currently, perfluorosulfonic acid membranes like Nafion are widely used, but they have limitations, particularly in terms of performance at high temperatures and low humidity, as well as high cost. researchgate.net This has driven research into alternative materials.

Imidazole and its derivatives have emerged as promising candidates for use in PEMs for high-temperature applications. researchgate.net The nitrogen atoms in the imidazole ring can participate in hydrogen bonding networks and act as proton donors and acceptors, facilitating proton transport through a Grotthuss-type mechanism. This mechanism involves the breaking and forming of hydrogen bonds, allowing for proton conduction even in the absence of water. researchgate.net

This compound possesses the core imidazole structure necessary for this type of proton conduction. Furthermore, the two amino groups can also participate in the hydrogen-bonding network, potentially enhancing the proton conductivity. By incorporating this molecule or its derivatives into a polymer matrix, it may be possible to create novel PEMs that can operate efficiently at higher temperatures and lower humidity levels than current technologies allow. The amino groups could also serve as reactive sites to covalently bond the imidazole unit to a polymer backbone, preventing leaching and improving the long-term stability of the membrane.

Table 2: Compound Names Mentioned

Compound Name
This compound

Advanced Analytical Techniques in the Study of 1,5 Diamino 1h Imidazole 4 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1,5-diamino-1H-imidazole-4-carbonitrile and its derivatives. It provides detailed information about the chemical environment of individual atoms.

One-dimensional NMR spectroscopy is fundamental for the initial structural verification of imidazole (B134444) derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum of a this compound derivative would be expected to show distinct signals for the imidazole ring proton, as well as the protons of the two amino groups. The chemical shift of the C2-H proton on the imidazole ring is typically observed in the aromatic region. The protons of the amino groups (at the 1- and 5-positions) would likely appear as broad singlets, and their chemical shifts can be sensitive to the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. For substituted derivatives, the signals from the substituent groups would also be present, providing further structural confirmation.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms within the molecule. For this compound, distinct signals would be expected for the three carbon atoms of the imidazole ring and the carbon of the nitrile group. The chemical shifts of the imidazole ring carbons are influenced by the electronegativity of the adjacent nitrogen atoms and the electronic effects of the amino and nitrile substituents. The nitrile carbon typically appears in a characteristic downfield region. In many imidazole derivatives, fast tautomerization can sometimes lead to peak broadening or the absence of certain carbon signals in solution-state NMR, making solid-state NMR a valuable complementary technique. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
C2-H7.5 - 8.5135 - 145Chemical shift is typical for a proton between two nitrogen atoms in a five-membered ring.
C4-110 - 120Shielded by the adjacent amino group and deshielded by the nitrile group.
C5-140 - 150Deshielded due to the attached amino group and its position in the heterocyclic ring.
C≡N-115 - 125Characteristic chemical shift for a nitrile carbon.
1-NH₂5.0 - 7.0 (broad)-Chemical shift and peak shape are highly dependent on experimental conditions.
5-NH₂5.0 - 7.0 (broad)-Chemical shift and peak shape are highly dependent on experimental conditions.

Note: The chemical shift values are estimates based on data from related imidazole and pyrazole (B372694) derivatives and may vary depending on the solvent and other experimental conditions. ijcce.ac.irrsc.orgresearchgate.net

For more complex derivatives of this compound, two-dimensional NMR techniques are employed to unambiguously assign all proton and carbon signals and to determine the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For a derivative with alkyl or aryl substituents, COSY would show correlations between adjacent protons, helping to map out the spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of derivatives.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations). hmdb.canih.gov This is a powerful tool for assigning carbon signals based on the known assignments of their attached protons.

Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its derivatives. The positions of the absorption bands provide a molecular fingerprint.

Key expected vibrational frequencies include:

N-H Stretching: The two amino groups will give rise to stretching vibrations in the region of 3100-3500 cm⁻¹. Primary amines typically show two bands in this region, corresponding to symmetric and asymmetric stretching.

C≡N Stretching: The nitrile group exhibits a characteristic sharp and strong absorption band in the range of 2210-2260 cm⁻¹. ijcce.ac.irrsc.org The exact position can be influenced by conjugation with the imidazole ring.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the imidazole ring are expected to appear in the 1400-1650 cm⁻¹ region. researchgate.net

N-H Bending: The bending vibrations of the amino groups typically occur around 1590-1650 cm⁻¹.

The IR spectrum can also provide insights into intermolecular interactions, such as hydrogen bonding, which can cause broadening and shifts in the N-H stretching bands. researchgate.net

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Amino (N-H)Asymmetric & Symmetric Stretch3100 - 3500Medium to Strong
Nitrile (C≡N)Stretch2210 - 2260Strong, Sharp
Imidazole Ring (C=N, C=C)Stretch1400 - 1650Medium to Strong
Amino (N-H)Bend1590 - 1650Medium

Mass Spectrometry (HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming that the synthesized molecule has the expected composition. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like imidazole derivatives, often showing a prominent protonated molecule [M+H]⁺. americanelements.com

Fragmentation Analysis: By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in MS/MS experiments), a characteristic pattern of fragment ions is produced. The analysis of these fragments can help to confirm the structure of the molecule. For this compound, potential fragmentation pathways could involve the loss of small neutral molecules such as HCN, NH₃, or cyanamide (B42294) (CH₂N₂).

Thermal Analysis Techniques (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of this compound and its derivatives. In a TGA experiment, the mass of a sample is monitored as a function of temperature in a controlled atmosphere. The resulting TGA curve provides information about the decomposition temperature and the presence of any volatile components or solvates. For many nitrogen-rich heterocyclic compounds, high thermal stability is a desirable property, and TGA can quantify this by identifying the onset temperature of decomposition. Studies on related energetic imidazole derivatives have shown decomposition temperatures well above 200°C, indicating significant thermal stability.

Cyclic Voltammetry for Electrochemical Characterization of Derivatives

Cyclic voltammetry (CV) is a powerful technique for investigating the electrochemical properties of molecules, particularly for derivatives of this compound that may have applications in materials science or as redox-active agents. By measuring the current that develops in an electrochemical cell as the potential is varied, CV can be used to determine the oxidation and reduction potentials of a compound.

For imidazole derivatives, the electrochemical behavior is influenced by the nature of the substituents on the imidazole ring. Electron-donating groups, such as the amino groups in the parent compound, would be expected to facilitate oxidation. Studies on imidazole derivatives functionalized on carbon nanotubes have demonstrated that these moieties can act as electron donors. researchgate.net The CV of such derivatives can reveal information about the electronic interactions between the imidazole unit and other components of a larger molecular assembly.

Future Prospects and Emerging Research Directions

Challenges and Opportunities in Stereoselective and Regioselective Synthesis

The synthesis of substituted imidazoles often presents challenges in controlling regioselectivity, and the case of 1,5-diamino-1H-imidazole-4-carbonitrile is no exception. The differential reactivity of the two amino groups and the potential for various cyclization pathways necessitate the development of sophisticated synthetic strategies to achieve specific substitution patterns.

Current research on related imidazole (B134444) derivatives has highlighted the use of directing groups to control reaction outcomes. For instance, the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides demonstrated that a 2-hydroxyaryl substituent can guide the regioselectivity of the reaction. acs.orgnih.gov This suggests an opportunity to explore the use of removable directing groups to control the functionalization of the amino groups in this compound.

Furthermore, the development of stereoselective methods for the synthesis of chiral derivatives of this compound remains a significant challenge. As many biologically active molecules are chiral, the ability to introduce stereocenters in a controlled manner would vastly expand the potential applications of this scaffold in medicinal chemistry. Future research in this area could focus on the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of reactions involving the imidazole core or its substituents.

A key opportunity lies in the exploration of multicomponent reactions, which have been successfully employed for the synthesis of other aminoimidazole carbonitrile derivatives. researchgate.net Developing one-pot, multicomponent strategies for the synthesis of this compound and its derivatives would not only be more efficient but also allow for the rapid generation of a diverse library of compounds for screening and optimization.

Synthetic Challenge Potential Opportunity Relevant Research Area
Regiocontrol of functionalizationUse of removable directing groupsOrganic Synthesis, Methodology Development
Stereoselective synthesisApplication of chiral catalysts/auxiliariesAsymmetric Catalysis, Medicinal Chemistry
Efficient and diverse synthesisDevelopment of multicomponent reactionsGreen Chemistry, Combinatorial Chemistry

Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. These approaches offer the potential to rationally design novel derivatives of this compound with specific, predetermined properties.

By employing techniques such as quantum mechanics calculations, molecular docking, and molecular dynamics simulations, researchers can predict the electronic, structural, and binding properties of virtual compounds before their synthesis. This in silico approach can significantly accelerate the discovery of new molecules with desired activities. For example, computational studies have been instrumental in the design of diimidazole analogues as inhibitors of PCSK9/HMG-CoAR and tri-aryl imidazole-benzene sulfonamide hybrids as selective carbonic anhydrase inhibitors. nih.govnih.gov

The this compound scaffold provides a versatile platform for computational design. The two amino groups and the nitrile can be readily modified in silico to explore a vast chemical space. For instance, computational screening could be used to identify substituents that enhance the binding affinity of derivatives to a specific biological target or that tune the electronic properties of the molecule for applications in materials science.

Computational Approach Potential Application for this compound Desired Outcome
Quantum Mechanics CalculationsPrediction of electronic properties (HOMO/LUMO levels)Design of materials with specific optical or electronic properties
Molecular DockingScreening for binding to biological targetsIdentification of potential drug candidates
Molecular Dynamics SimulationsAnalysis of conformational flexibility and binding stabilityOptimization of ligand-receptor interactions

Exploration of New Catalytic Transformations

Catalysis offers a powerful means to achieve efficient and selective chemical transformations. The exploration of novel catalytic methods for the synthesis and functionalization of this compound is a promising avenue for future research.

Recent advancements in catalysis have demonstrated the utility of various metal and organocatalytic systems for the synthesis of imidazole-containing compounds. For example, a one-step synthesis of dicyanoimidazoles has been reported using a ceric ammonium (B1175870) nitrate/nitric acid catalytic system. ijcce.ac.ir This highlights the potential for discovering new catalytic cycles that can efficiently construct or modify the this compound core.

Future research could focus on the development of catalytic C-H activation methods to directly functionalize the imidazole ring, providing a more atom-economical approach compared to traditional cross-coupling reactions. Furthermore, the amino groups of this compound could serve as directing groups in such transformations, offering a handle for regioselective functionalization. The exploration of enzymatic catalysis could also lead to highly selective and environmentally friendly methods for the synthesis of chiral derivatives.

Advanced Applications in Interdisciplinary Fields

The unique chemical structure of this compound makes it a versatile building block with potential applications across various interdisciplinary fields.

Medicinal Chemistry: The imidazole scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs. researchgate.net The presence of two amino groups and a nitrile in this compound provides multiple points for diversification, making it an attractive starting point for the development of new therapeutic agents. The amino groups can be functionalized to modulate solubility and target interactions, while the nitrile group can act as a hydrogen bond acceptor or be converted into other functional groups. Given the broad biological activities associated with imidazole derivatives, this compound could be explored for its potential as an anticancer, antiviral, or anti-inflammatory agent.

Materials Science: The electron-rich nature of the imidazole ring and the presence of polar functional groups suggest that derivatives of this compound could have interesting properties for materials science applications. For instance, related imidazole compounds, such as 1H-imidazole-4-carbonitrile, have been investigated as potential candidates for non-linear optical materials due to their non-centrosymmetric crystal packing and large dipole moments. researchgate.net The diamino-substituted compound could be explored for similar applications, as well as for the development of novel polymers, coordination complexes, and functional dyes.

Supramolecular Chemistry: The hydrogen bonding capabilities of the amino groups and the nitrogen atoms of the imidazole ring make this compound an excellent candidate for the construction of supramolecular assemblies. These non-covalent interactions can be used to direct the formation of well-defined architectures such as gels, liquid crystals, and porous materials. The ability to form predictable and robust supramolecular structures opens up possibilities for applications in areas such as sensing, catalysis, and drug delivery.

Q & A

Q. What are the optimal synthetic pathways for 1,5-diamino-1H-imidazole-4-carbonitrile, and how can reaction conditions be systematically optimized?

A base-promoted, transition-metal-free approach using amidines and ketones has been demonstrated for structurally related imidazol-5-ones, achieving high yields under mild conditions . For 1,5-diamino derivatives, consider varying solvent polarity (e.g., dichloromethane or aqueous systems), temperature (50–100°C), and catalysts like Mn(IV) oxide or Ru-based complexes to optimize cyclization efficiency . Use orthogonal experimental design to assess variables such as molar ratios, reaction time, and pH, followed by regression analysis to model yield outcomes .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm amine and nitrile functional groups.
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., C5_5H6_6N4_4, MW 146.15) and fragmentation patterns .
  • IR Spectroscopy : Peaks at ~2200 cm1^{-1} (C≡N) and ~3300 cm1^{-1} (N-H stretching).
  • HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods for synthesis and purification steps due to potential nitrile vapor release.
  • Storage : Keep in airtight containers under inert gas (N2_2) to prevent moisture absorption or degradation .

Advanced Research Questions

Q. How can factorial design improve the experimental efficiency of synthesizing this compound?

A 2k^k factorial design can evaluate variables like temperature, solvent polarity, and catalyst loading. For example:

VariableLow LevelHigh Level
Temperature50°C80°C
Catalyst (mol%)5%10%
Reaction Time2 h6 h
Analyze main effects and interactions using ANOVA to identify optimal conditions while minimizing trials .

Q. How should researchers resolve contradictions in stability or reactivity data for this compound?

  • Reproducibility Checks : Replicate experiments under controlled humidity and oxygen levels.
  • Computational Validation : Use DFT calculations to predict degradation pathways or reactive sites .
  • Advanced Analytics : Employ LC-MS/MS to detect trace impurities or byproducts influencing stability .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining yield?

  • Continuous Flow Systems : Enhance heat/mass transfer for exothermic cyclization steps.
  • Membrane Technologies : Separate byproducts in real-time to improve purity .
  • Process Control : Implement PID controllers to maintain pH and temperature within narrow tolerances .

Q. How can computational modeling predict the compound’s behavior in novel catalytic or biological systems?

  • Molecular Dynamics (MD) : Simulate interactions with enzymes or metal catalysts.
  • Docking Studies : Identify binding affinities for applications in medicinal chemistry.
  • QSPR Models : Corrogate structural descriptors (e.g., LogP, PSA) with solubility or toxicity .

Q. What strategies validate the compound’s role as a precursor for heterocyclic analogs?

  • Post-Functionalization : Introduce substituents via nucleophilic substitution at the nitrile or amine groups.
  • Cross-Coupling : Use Suzuki-Miyaura reactions to attach aryl/heteroaryl moieties .
  • Comparative Analysis : Benchmark reactivity against analogs like 4,5-dicyanoimidazole (CAS 1122-28-7) to assess electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.